molecular formula C15H23F2NO3 B7627740 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid

カタログ番号 B7627740
分子量: 303.34 g/mol
InChIキー: HMPHCGQIVLUUEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid, also known as MK-4827, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

作用機序

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid works by inhibiting the catalytic activity of PARP, which is essential for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Cancer cells are particularly sensitive to PARP inhibition because they have defects in DNA repair mechanisms, such as homologous recombination, which makes them reliant on PARP for survival.
Biochemical and Physiological Effects
In addition to its effects on DNA repair, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

実験室実験の利点と制限

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for specific targeting of PARP activity. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid. One area of focus is the development of combination therapies that include 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid and other PARP inhibitors or chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could improve patient selection for these therapies. Additionally, there is ongoing research on the use of PARP inhibitors in combination with immunotherapy, which could enhance the immune response to cancer cells. Finally, there is interest in the development of new PARP inhibitors with improved pharmacokinetic properties and efficacy.

合成法

The synthesis of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine, followed by the addition of 3-(aminomethyl)propanoic acid. The resulting product is purified by column chromatography to obtain 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid in high yield and purity.

科学的研究の応用

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and lung cancer. In addition, 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid has been shown to have synergistic effects when combined with other PARP inhibitors, such as olaparib, in the treatment of cancer.

特性

IUPAC Name

3-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3/c16-15(17)7-5-12(6-8-15)14(21)18-9-1-2-11(10-18)3-4-13(19)20/h11-12H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPHCGQIVLUUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(CC2)(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。